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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B2816535 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
(Rac)-BRD0705 is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase

3α (GSK3α).[1][2] It was developed as a chemical probe to dissect the distinct biological roles

of the two highly homologous GSK3 paralogs, GSK3α and GSK3β.[3] Due to the high similarity

in their ATP-binding domains, designing paralog-selective inhibitors has been a significant

challenge.[3] BRD0705 exploits a key amino acid difference (Asp133 in GSK3α vs. Glu196 in

GSK3β) to achieve approximately 8-fold greater selectivity for GSK3α.[3][4][5] This selectivity is

crucial because non-selective GSK3 inhibition can lead to the stabilization of β-catenin, a key

component of the Wnt signaling pathway, which raises concerns about potential neoplastic

effects.[2][3] BRD0705 has been shown to inhibit GSK3α function without stabilizing β-catenin,

making it a valuable tool for studying GSK3α-specific functions and a potential therapeutic lead,

particularly in acute myeloid leukemia (AML).[2][3]

Data Presentation: Kinase Inhibition Profile
BRD0705 demonstrates high potency for GSK3α and excellent selectivity across a broad panel

of kinases.[1][4] The following table summarizes its inhibitory activity.
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Kinase Target Assay Type IC50 / Kd Value
Selectivity vs.
GSK3β

GSK3α IC50 66 nM 8-fold

GSK3α Kd 4.8 µM -

GSK3β IC50 515 nM -

CDK2 IC50 6.87 µM -

CDK3 IC50 9.74 µM -

CDK5 IC50 9.20 µM -

Data sourced from references[1][2][4].

Signaling Pathway
BRD0705 is designed to selectively inhibit GSK3α, thus avoiding the activation of the Wnt/β-

catenin pathway, a common consequence of dual GSK3α/β inhibition.
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Caption: Selective inhibition of GSK3α by BRD0705 avoids β-catenin stabilization.
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Experimental Protocol: In Vitro Kinase Assay (IMAP-
FP)
This protocol is based on the Immobilized Metal Affinity for Phosphochemicals (IMAP)

Fluorescence Polarization (FP) assay format, a common method for measuring kinase activity.

[3] The principle involves a kinase transferring a phosphate group from ATP to a fluorescently

labeled peptide substrate. The IMAP binding reagent, which consists of nanoparticles

functionalized with trivalent metal ions, binds to the newly formed phosphopeptide. This binding

event significantly slows the molecular rotation of the peptide, leading to a high fluorescence

polarization signal.

A. Materials and Reagents

Enzymes: Recombinant human GSK3α

Inhibitor: (Rac)-BRD0705 (stock solution in DMSO)

Substrate: Fluorescently labeled peptide substrate for GSK3α (e.g., FITC-GS-2 peptide)

ATP: Adenosine 5'-triphosphate

Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM DTT, 0.01% Tween-20[3]

Metal Solution: MgCl₂ or MnCl₂

Detection Reagent: IMAP Progressive Binding Reagent

Plates: 384-well, low-volume, black, non-binding surface plates

Instrumentation: Microplate reader capable of measuring fluorescence polarization

B. Experimental Workflow Diagram
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1. Preparation 2. Reaction Setup & Incubation 3. Detection & Analysis

Prepare Assay Buffer
(HEPES, DTT, Tween-20)

Prepare 4x Inhibitor Dilutions
((Rac)-BRD0705 in Assay Buffer) Prepare 4x Substrate/ATP/Metal Mix Prepare 2x Kinase Solution

(GSK3α in Assay Buffer)

Dispense 5 µL of 4x Inhibitor
to 384-well plate

Add 10 µL of 2x Kinase Solution
(Total Volume: 15 µL)

Add 5 µL of 4x Substrate/ATP Mix
to initiate reaction (Total Vol: 20 µL)

Incubate at RT for 60 minutes

Add 60 µL of IMAP Binding Reagent
to stop reaction

Incubate at RT for 30-60 minutes
(in the dark)

Read Fluorescence Polarization (FP)
on a plate reader

Analyze Data:
Calculate % Inhibition & IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: (Rac)-BRD0705 In Vitro Kinase
Assay Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2816535#rac-brd0705-in-vitro-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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